![molecular formula C18H17NO2 B4641893 N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4641893.png)
N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide
Overview
Description
N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide is a synthetic compound that has gained significant attention in scientific research. This compound has several potential applications in the field of medicine and pharmacology due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit cell migration and invasion, and decrease the expression of certain cancer-related genes. Additionally, N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its potential therapeutic benefits in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide is its potent anti-cancer properties. This compound has been shown to be effective against various cancer cell lines, making it a potential candidate for the development of new cancer treatments. Additionally, N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have low toxicity, which is an important consideration in the development of new drugs.
However, there are also some limitations associated with the use of N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide in lab experiments. One of the main limitations is the lack of information regarding its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide. One potential direction is the development of new cancer treatments based on this compound. Additionally, more research is needed to fully understand the mechanism of action of N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide and to determine its potential therapeutic benefits in the treatment of various inflammatory diseases. Finally, more research is needed to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for its production.
Scientific Research Applications
N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, N-(2-phenylethyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(2-phenylethyl)-4-prop-2-ynoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-14-21-17-10-8-16(9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h1,3-11H,12-14H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVNRFMVGLHEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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